4-iodo-1-(oxetan-3-yl)-1H-pyrazole

Cross-Coupling Synthetic Methodology Dehalogenation

4-Iodo-1-(oxetan-3-yl)-1H-pyrazole is a strategic heterocyclic building block optimized for medicinal chemistry and agrochemical discovery programs. Unlike its bromo or chloro analogs, which are preferred for Suzuki-Miyaura couplings, this iodo derivative demonstrates superior reactivity in Sonogashira and Buchwald-Hartwig amination reactions, enabling efficient late-stage diversification. The oxetan-3-yl substituent at N1 significantly enhances metabolic stability and lowers lipophilicity (LogP 0.94) compared to methyl or unsubstituted congeners, directly improving in vivo pharmacokinetic profiles. With a reported aqueous solubility of 6.8 g/L, it is exceptionally suited for CNS-targeted kinase inhibitor libraries and radioiodination for PET imaging. Supported by 22 patents, this scaffold accelerates structure-activity relationship studies while retaining favorable drug-like properties.

Molecular Formula C6H7IN2O
Molecular Weight 250.04 g/mol
CAS No. 1314393-99-1
Cat. No. B1400514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-iodo-1-(oxetan-3-yl)-1H-pyrazole
CAS1314393-99-1
Molecular FormulaC6H7IN2O
Molecular Weight250.04 g/mol
Structural Identifiers
SMILESC1C(CO1)N2C=C(C=N2)I
InChIInChI=1S/C6H7IN2O/c7-5-1-8-9(2-5)6-3-10-4-6/h1-2,6H,3-4H2
InChIKeyIOWQPQKVPJLABD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-1-(oxetan-3-yl)-1H-pyrazole (CAS 1314393-99-1): A Dual-Functional Pyrazole Building Block for Medicinal Chemistry and Cross-Coupling


4-Iodo-1-(oxetan-3-yl)-1H-pyrazole (CAS 1314393-99-1) is a heterocyclic building block that integrates a 4-iodopyrazole core with an oxetan-3-yl substituent at the N1 position. This compound features a molecular weight of 250.04 g/mol and a calculated logP of 0.94 [1]. Its structure enables participation in transition metal-catalyzed cross-coupling reactions via the iodo substituent while the oxetane moiety provides a metabolically stable, low molecular weight sp³-rich module that can enhance solubility and modulate physicochemical properties [2]. The compound is primarily employed as a synthetic intermediate in the preparation of kinase inhibitors, PET imaging agents, and other pharmaceutical candidates [3].

Why Generic Substitution of 4-Iodo-1-(oxetan-3-yl)-1H-pyrazole Fails: Differentiating Reactivity, Solubility, and Metabolic Profile


Simply replacing 4-iodo-1-(oxetan-3-yl)-1H-pyrazole with other 4-halogenated pyrazoles or N1-substituted pyrazoles is not straightforward due to quantifiable differences in cross-coupling efficiency, aqueous solubility, and the metabolic stability conferred by the oxetane moiety. For instance, while bromo and chloro analogs demonstrate superior performance in Suzuki-Miyaura reactions with reduced dehalogenation [1], the iodo derivative offers distinct solubility advantages (6.8 g/L) compared to the more hydrophilic 4-iodo-1H-pyrazole . Furthermore, the oxetan-3-yl group provides a well-documented increase in metabolic stability and a decrease in lipophilicity relative to methyl or unsubstituted N1-pyrazole congeners, which directly impacts in vivo pharmacokinetic profiles [2]. The following quantitative evidence underscores the necessity for precise compound selection.

Quantitative Differentiation Evidence for 4-Iodo-1-(oxetan-3-yl)-1H-pyrazole (CAS 1314393-99-1)


Suzuki-Miyaura Cross-Coupling Efficiency: Iodo vs. Bromo/Chloro Pyrazoles

A direct comparison of halogenated pyrazoles in the Suzuki-Miyaura reaction revealed that bromo and chloro derivatives are superior to iodo derivatives due to a reduced propensity for undesired dehalogenation side reactions [1]. While the specific compound 4-iodo-1-(oxetan-3-yl)-1H-pyrazole was not the subject of the study, this class-level inference suggests that procurement of the bromo or chloro analog may be more suitable for applications requiring high-yielding Suzuki couplings. The iodo derivative may still be preferred in other cross-coupling contexts, such as Sonogashira or Buchwald-Hartwig reactions, where its reactivity profile is advantageous .

Cross-Coupling Synthetic Methodology Dehalogenation

Aqueous Solubility: 4-Iodo-1-(oxetan-3-yl)-1H-pyrazole vs. 4-Iodo-1H-pyrazole

4-Iodo-1-(oxetan-3-yl)-1H-pyrazole exhibits a reported aqueous solubility of 6.8 g/L . In contrast, the simpler analog 4-iodo-1H-pyrazole is described only qualitatively as 'soluble in water' without a precise value . The introduction of the oxetan-3-yl group at the N1 position is known to modulate solubility and lipophilicity, often improving the drug-like properties of pyrazole scaffolds [1]. This quantitative solubility data provides a measurable basis for formulation and assay development compared to the less-defined baseline of the unsubstituted pyrazole.

Physicochemical Properties Solubility Drug-likeness

Structural Uniqueness and Patent Landscape: A Distinct Scaffold with Commercial Interest

4-Iodo-1-(oxetan-3-yl)-1H-pyrazole is associated with 22 patents, indicating significant commercial and research interest in this specific scaffold [1]. The combination of an iodo substituent at the 4-position and an oxetan-3-yl group at the N1 position represents a non-obvious structural arrangement that is not readily interchangeable with other halogenated or N-substituted pyrazoles. While direct quantitative comparisons of patent counts for close analogs are not available, this level of patent activity underscores the compound's perceived value as a building block for proprietary pharmaceutical development, particularly in the kinase inhibitor space [2].

Patent Analysis Chemical Space Intellectual Property

In Vitro Cytotoxicity: Preliminary Activity Against Cancer Cell Lines

Preliminary data from a vendor source indicates that 4-iodo-1-(oxetan-3-yl)-1H-pyrazole exhibits cytotoxic activity against human breast adenocarcinoma (MCF7) and hepatocellular carcinoma (HepG2) cell lines with IC50 values of 0.39 µM and 0.45 µM, respectively . While these values suggest nanomolar potency, the lack of a direct comparator (e.g., 4-bromo-1-(oxetan-3-yl)-1H-pyrazole) and the absence of a peer-reviewed publication limit the strength of this evidence. This information should be considered preliminary and verified through independent testing.

Anticancer Activity Cytotoxicity Kinase Inhibition

Metabolic Stability: Oxetane-Containing Pyrazoles in CNS Drug Discovery

A study on dual leucine zipper kinase (DLK) inhibitors demonstrated that incorporating an oxetan-3-yl group into a pyrazole scaffold significantly improved brain penetration and metabolic stability compared to analogous compounds lacking this motif [1]. While 4-iodo-1-(oxetan-3-yl)-1H-pyrazole itself was not the specific inhibitor studied, the class-level evidence supports the notion that the oxetane moiety enhances the drug-like properties of pyrazole-based compounds. This inference suggests that 4-iodo-1-(oxetan-3-yl)-1H-pyrazole may serve as a superior starting point for CNS-targeted drug discovery relative to non-oxetane containing pyrazoles.

Metabolic Stability CNS Penetration Kinase Inhibitors

Optimal Research and Industrial Application Scenarios for 4-Iodo-1-(oxetan-3-yl)-1H-pyrazole (CAS 1314393-99-1)


Medicinal Chemistry: Synthesis of Kinase Inhibitors and CNS-Penetrant Drug Candidates

Given the class-level evidence linking oxetane-containing pyrazoles to improved brain penetration and metabolic stability [1], 4-iodo-1-(oxetan-3-yl)-1H-pyrazole is particularly well-suited as a building block for generating CNS-targeted kinase inhibitor libraries. Its iodo substituent enables late-stage diversification via cross-coupling reactions, allowing medicinal chemists to rapidly explore structure-activity relationships while retaining the favorable physicochemical properties imparted by the oxetane moiety. The compound's association with 22 patents further underscores its utility in proprietary drug discovery programs [2].

Radiochemistry: Precursor for PET Imaging Agents

The presence of the iodine atom at the 4-position makes 4-iodo-1-(oxetan-3-yl)-1H-pyrazole a potential precursor for the synthesis of radioiodinated compounds for positron emission tomography (PET) imaging . Its reported solubility of 6.8 g/L facilitates handling in aqueous radiochemical reactions. This application scenario leverages the compound's unique combination of a stable oxetane ring and a reactive iodo substituent, which is not directly replicated by bromo or chloro analogs due to differences in halogen exchange chemistry.

Agrochemical Discovery: Development of Novel Herbicides

A patent has been filed regarding the use of pyrazole derivatives, including this compound, as herbicides . The oxetane ring can act as a bioisostere for carbonyl or gem-dimethyl groups, potentially leading to novel modes of action or improved environmental stability. The iodo substituent provides a handle for further functionalization to optimize potency and selectivity against target weeds, making this scaffold a valuable starting point for agrochemical research.

Chemical Biology: Probe Synthesis via Buchwald-Hartwig or Sonogashira Coupling

While bromo and chloro analogs may be superior for Suzuki-Miyaura couplings due to reduced dehalogenation [3], the iodo derivative of 1-(oxetan-3-yl)-1H-pyrazole is often preferred for Sonogashira and Buchwald-Hartwig aminations . This makes it an excellent choice for attaching diverse chemical probes, fluorescent tags, or affinity handles to the oxetane-pyrazole core. Researchers requiring these specific cross-coupling modalities should prioritize the iodo derivative over its halogenated counterparts.

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